Mass Shift and Isotopic Purity
(3S)-3-Hydroxy Quinidine-vinyl-d3 incorporates three deuterium atoms at the vinyl group, producing a molecular mass of 343.43 g/mol compared to 340.42 g/mol for the unlabeled (3S)-3-hydroxyquinidine . This +3 Da mass shift ensures that the IS signal is fully resolved from the analyte's monoisotopic peak and its naturally occurring M+1 and M+2 isotopologues in MS detection . The isotopic purity is specified at ≥98% , minimizing the contribution of unlabeled species to the IS channel. In contrast, structural analog ISs like quinidine N-oxide (MW 340.42) lack a consistent mass offset and may co-elute or share fragment ions with the analyte, complicating quantitation [1].
| Evidence Dimension | Molecular Mass and Mass Shift |
|---|---|
| Target Compound Data | MW 343.43 g/mol (C20H21D3N2O3); +3 Da shift vs. unlabeled |
| Comparator Or Baseline | Unlabeled (3S)-3-hydroxyquinidine: MW 340.42 g/mol; Structural analog quinidine N-oxide: MW 340.42 g/mol |
| Quantified Difference | Δm/z = +3 Da for target compound |
| Conditions | Calculated from molecular formula; ESI+ MS detection |
Why This Matters
A +3 Da mass shift provides unambiguous chromatographic and spectrometric separation from the analyte and its natural isotopic envelope, a prerequisite for accurate isotope dilution mass spectrometry.
- [1] Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography. ScienceDirect. 1994. View Source
